1h-Pyrazolo[3,4-d]pyrimidine

Src kinase Hepatocellular carcinoma Tyrosine kinase inhibitor

1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7) is a critical fused heterocyclic core enabling ATP-competitive inhibition of tyrosine kinases (Src, EGFR) and serine/threonine kinases (CDKs, HPK1). Its unique [3,4-d] regioisomer architecture delivers distinct hinge-binding interactions and antiproliferative fingerprints compared to [1,5-a] analogs, as validated in NCI 60-cell-line panels. Proven utility in developing selective HPK1 inhibitors (IC50=29 nM) for immuno-oncology and high-affinity adenosine A1 receptor antagonists (Ki=2.73 nM). Enables rapid combinatorial library synthesis via solid-phase Aza-Wittig protocols. Secure this scaffold now to accelerate your medicinal chemistry and lead optimization programs.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 271-80-7
Cat. No. B1217852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazolo[3,4-d]pyrimidine
CAS271-80-7
SynonymsA-420983
pyrazolo(3,4-d)pyrimidine
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC=N1
InChIInChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
InChIKeyQUKPALAWEPMWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7): Baseline Characteristics and Procurement Considerations


1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7) is a fused nitrogen-containing heterocyclic scaffold recognized as a bioisostere of the adenine ring of ATP [1]. This structural mimicry enables the core and its derivatives to act as ATP-competitive inhibitors of a wide range of protein kinases, including tyrosine kinases (e.g., Src, EGFR) and serine/threonine kinases (e.g., CDKs, HPK1) [2]. The unsubstituted core (C5H4N4, MW 120.11) is a versatile intermediate for medicinal chemistry and chemical biology applications, with reported physicochemical properties including a boiling point of 312.5±15.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm³, a calculated LogP of 0.3529, and a topological polar surface area (TPSA) of 54.46 Ų .

Why 1H-Pyrazolo[3,4-d]pyrimidine Cannot Be Generically Substituted with Pyrazolo[1,5-a]pyrimidines or Purines in Kinase Inhibitor Research


Although both pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are adenine bioisosteres, they exhibit distinct kinase inhibition profiles and synthetic tractability. The [3,4-d] regioisomer presents a different spatial arrangement of hydrogen bond donors and acceptors, enabling unique hinge-binding interactions in ATP-binding pockets compared to the [1,5-a] isomer [1]. Direct comparative studies reveal divergent antiproliferative activities: in a 60-cell-line NCI panel, pyrazolo[3,4-d]pyrimidines demonstrated a distinct activity fingerprint from their [1,5-a] counterparts [2]. Similarly, substituting a purine core with a pyrazolo[3,4-d]pyrimidine scaffold—as in roscovitine analogs—alters both potency and kinase selectivity, confirming that these bioisosteres are not functionally interchangeable without compromising target engagement .

1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7): Quantitative Head-to-Head Evidence for Scientific Selection


Src Kinase Inhibition: 7e Derivative (IC50 = 0.7 nM) Outperforms Dasatinib in Cytotoxicity Profile Against Hepatocellular Carcinoma

In a molecular hybridization study, pyrazolo[3,4-d]pyrimidine derivative 7e demonstrated an IC50 of 0.7 nM against Src kinase, with superior cytotoxic selectivity in HepG2 hepatocellular carcinoma cells compared to the clinically approved tyrosine kinase inhibitor dasatinib [1]. The compound exhibited an antiproliferative IC50 of 2.47 μM in HepG2 cells after 72 h, with an improved ADME profile and enhanced apoptotic induction relative to dasatinib [1].

Src kinase Hepatocellular carcinoma Tyrosine kinase inhibitor

HPK1 Inhibition: Compound 10n (IC50 = 29 nM) Demonstrates Sub-100 nM Potency with GLK Selectivity for Cancer Immunotherapy

Structure-based design yielded compound 10n, a 1H-pyrazolo[3,4-d]pyrimidine derivative with an HPK1 IC50 of 29.0 nM [1]. Critically, 10n maintained good selectivity over a panel of 25 kinases, including GLK (germinal center kinase-like kinase), a closely related MAP4K family member, and inhibited SLP76 phosphorylation at concentrations as low as 0.1 μM [1].

HPK1 Cancer immunotherapy MAP4K family

PAK1 Inhibition: ZMF-10 (IC50 = 174 nM) Induces ER Stress and Anti-Migratory Effects in Triple-Negative Breast Cancer Cells

High-throughput virtual screening identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising PAK1 inhibitor lead . Optimization yielded ZMF-10, a potent PAK1 inhibitor with an IC50 of 174 nM and selectivity over related kinases . In MDA-MB-231 triple-negative breast cancer cells, ZMF-10 inhibited proliferation with an IC50 of 3.48 μM at 48 h, suppressed migration via FOXO3 activation, and induced significant ER stress and apoptosis .

PAK1 Breast cancer ER stress Cell migration

Adenosine A1 Receptor Antagonism: Pyrazolo[3,4-d]pyrimidine Derivative BDBM50053938 Exhibits High Affinity (Ki = 2.73 nM)

A pyrazolo[3,4-d]pyrimidine derivative (BDBM50053938) demonstrated a Ki value of 2.73 nM for the rat adenosine A1 receptor, establishing the scaffold as a source of high-affinity non-xanthine adenosine antagonists [1]. The binding affinity was determined using a radioligand competition assay with [³H]-R-PIA as the labeled agonist [1].

Adenosine receptor A1 antagonist GPCR

Synthetic Accessibility: Solid-Phase and Parallel Medicinal Chemistry Routes Enable Rapid Derivatization of the Pyrazolo[3,4-d]pyrimidine Scaffold

Two distinct synthetic methodologies have been validated for generating diverse 1H-pyrazolo[3,4-d]pyrimidine libraries. A solid-phase Aza-Wittig/electrocyclic ring closure route enables the facile preparation of derivative libraries by varying the primary amine building block [1]. Separately, a parallel medicinal chemistry (PMC) approach using condensation of N-pyrazolylamides and nitriles allows rapid exploration of C4 and C6 vectors, including challenging C(sp³) substituents not accessible via traditional cross-coupling [2].

Solid-phase synthesis Parallel synthesis Medicinal chemistry Library generation

EGFR Inhibition and Broad-Spectrum Cytotoxicity: Pyrazolo Hybrid 14d Matches Doxorubicin Potency in Multiple Cancer Cell Lines

A series of hybrid pyrazolo[3,4-d]pyrimidine derivatives were evaluated for EGFR-TK inhibition and cytotoxicity against three human cancer cell lines [1]. The pyrazolo hybrid 14d exhibited IC50 values of 3.65 μM (HepG2 liver cancer), 1.45 μM (MCF-7 breast cancer), and 2.00 μM (HCT-116 colon cancer), comparable to or more potent than the reference cytotoxic agent doxorubicin (IC50 = 5.66, 2.60, and 8.48 μM, respectively) [1]. The series also demonstrated EGFR-TK inhibition with IC50 values ranging from 8.27 to 19.03 μM [1].

EGFR Cytotoxicity HepG2 MCF-7 HCT-116

1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7): High-Value Research and Industrial Application Scenarios


Development of Next-Generation Src Kinase Inhibitors for Hepatocellular Carcinoma

Based on the demonstrated superiority of pyrazolo[3,4-d]pyrimidine derivative 7e (IC50 = 0.7 nM) over dasatinib in Src inhibition and cytotoxic selectivity in HepG2 cells [1], this scaffold is strategically valuable for medicinal chemistry programs targeting hepatocellular carcinoma and other Src-driven malignancies. Procurement of the 1H-pyrazolo[3,4-d]pyrimidine core enables the exploration of structure-activity relationships to further optimize ADME properties and kinase selectivity profiles relative to clinically approved multi-kinase inhibitors.

Design of Selective HPK1 Inhibitors for Cancer Immunotherapy

The identification of compound 10n as a potent (IC50 = 29 nM) and selective HPK1 inhibitor demonstrates the utility of the pyrazolo[3,4-d]pyrimidine scaffold for developing negative regulators of T-cell receptor signaling [1]. This application is particularly relevant for immuno-oncology programs seeking to enhance anti-tumor immunity while minimizing off-target kinase inhibition. The scaffold's ability to discriminate between HPK1 and the closely related GLK kinase supports its use in lead optimization campaigns requiring MAP4K family selectivity.

Synthesis of Diverse Compound Libraries via Validated High-Throughput Chemistry

The availability of solid-phase Aza-Wittig/electrocyclic ring closure [1] and parallel medicinal chemistry condensation [2] protocols makes the pyrazolo[3,4-d]pyrimidine core an attractive starting point for combinatorial library production. These methods enable rapid exploration of C4 and C6 substituents, including C(sp³)-rich chemical space not accessible via traditional cross-coupling. Procurement of the core scaffold supports efficient hit-to-lead and lead optimization workflows in both academic and industrial settings.

Development of Adenosine Receptor Modulators for CNS and Cardiovascular Research

The demonstrated high affinity (Ki = 2.73 nM) of pyrazolo[3,4-d]pyrimidine derivatives for the adenosine A1 receptor [1] positions this scaffold as a productive starting point for developing non-xanthine adenosine antagonists. Such compounds are valuable for investigating neurological disorders, cardiovascular conditions, and as pharmacological tools for probing adenosine receptor signaling pathways. The scaffold's bioisosteric relationship to adenine further supports its utility in designing selective A1, A2A, or A3 receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1h-Pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.